2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride
CAS No.: 80445-29-0
Cat. No.: VC17022990
Molecular Formula: C9H10Cl3NO
Molecular Weight: 254.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80445-29-0 |
|---|---|
| Molecular Formula | C9H10Cl3NO |
| Molecular Weight | 254.5 g/mol |
| IUPAC Name | 2,4-dichloro-3-(propan-2-ylideneamino)phenol;hydrochloride |
| Standard InChI | InChI=1S/C9H9Cl2NO.ClH/c1-5(2)12-9-6(10)3-4-7(13)8(9)11;/h3-4,13H,1-2H3;1H |
| Standard InChI Key | JEVUAWDMHOZTLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC1=C(C=CC(=C1Cl)O)Cl)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a phenolic ring substituted with two chlorine atoms at the 2- and 4-positions, an amino group at the 3-position, and an isopropylidene moiety (CH(CH)) attached to the amino nitrogen. The hydrochloride salt form introduces an additional chlorine atom, distinguishing it from its free base counterpart, 2,4-dichloro-3-[(isopropylidene)amino]phenol (CAS 84540-51-2), which lacks the hydrochloride group . The molecular structure is depicted below:
Chemical Structure:
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Phenolic core: CHCl(OH)
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Amino substituent: -NH-C(CH)
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Hydrochloride salt: Cl counterion
Physical and Chemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 2,4-Dichloro-3-((1-Methylethylidene)Amino)Phenol Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 254.5 g/mol | |
| Boiling Point | 326.7°C | |
| Flash Point | 151.4°C | |
| Density | 1.29 g/cm³ | |
| Solubility | Limited in water; soluble in polar organic solvents |
The compound exists as a solid at room temperature, with limited aqueous solubility but moderate solubility in ethanol, ethyl acetate, and toluene . Its high boiling point and flash point suggest thermal stability, making it suitable for high-temperature reactions .
Synthesis and Manufacturing
General Synthesis Strategy
The synthesis typically involves two primary steps:
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Formation of the free base: Condensation of 2,4-dichloro-3-aminophenol with acetone to form the isopropylidene-protected amine.
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Hydrochloride salt formation: Treatment with hydrochloric acid to precipitate the final product .
Detailed Reaction Pathway
A patented reduction method for analogous compounds provides insight into potential synthesis routes . For instance, hydrazine hydrate in a sodium hydroxide solution can reduce intermediates like 2,3-dichloro-4-phenylazo phenol, yielding amino derivatives . While this method is specific to a different compound, the use of hydrazine hydrate as a reducing agent highlights a plausible pathway for generating the amino group in 2,4-dichloro-3-((1-methylethylidene)amino)phenol hydrochloride.
Critical Reaction Parameters:
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Molar Ratios: A 1:6–12 ratio of starting material to reducing agent ensures complete reaction .
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Purification: Recrystallization from toluene yields high-purity product .
Industrial Scalability
The absence of pressurized hydrogenation and costly catalysts (e.g., Raney nickel) in similar syntheses suggests cost-effective scalability . Yields exceeding 95% have been reported for related compounds, indicating potential for commercial production .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Chlorophenol Derivatives
| Compound | Molecular Formula | Biological Activity | Key Difference |
|---|---|---|---|
| 2,4-Dichlorophenol | CHClO | Disinfectant | Lacks amino substitution |
| 2,4-Dichloro-3-aminophenol | CHClNO | Intermediate in drug synthesis | No isopropylidene protection |
| 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride | CHClNO | Antimicrobial, antioxidant | Hydrochloride salt form |
The hydrochloride salt enhances solubility and stability compared to the free base, facilitating formulation in pharmacological studies .
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